Boc-3-iodo-D-alanine methyl ester Boc-3-iodo-D-alanine methyl ester
Brand Name: Vulcanchem
CAS No.: 170848-34-7
VCID: VC20952399
InChI: InChI=1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CI)C(=O)OC
Molecular Formula: C9H16INO4
Molecular Weight: 329.13 g/mol

Boc-3-iodo-D-alanine methyl ester

CAS No.: 170848-34-7

Cat. No.: VC20952399

Molecular Formula: C9H16INO4

Molecular Weight: 329.13 g/mol

* For research use only. Not for human or veterinary use.

Boc-3-iodo-D-alanine methyl ester - 170848-34-7

Specification

CAS No. 170848-34-7
Molecular Formula C9H16INO4
Molecular Weight 329.13 g/mol
IUPAC Name methyl (2S)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Standard InChI InChI=1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m1/s1
Standard InChI Key UGZBFCCHLUWCQI-ZCFIWIBFSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CI)C(=O)OC
SMILES CC(C)(C)OC(=O)NC(CI)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)NC(CI)C(=O)OC

Introduction

Chemical Identity and Properties

Boc-3-iodo-D-alanine methyl ester, also known as N-(tert-Butoxycarbonyl)-3-iodo-D-alanine methyl ester, is a modified D-alanine derivative. This compound is characterized by a tert-butoxycarbonyl (Boc) protecting group on the amino functionality and an iodine atom at the 3-position of the alanine backbone. The compound's structure represents a valuable building block in peptide chemistry and medicinal chemistry research.

Basic Identification Parameters

The compound has a well-defined set of chemical identifiers and physical properties that distinguish it from related compounds:

ParameterValue
CAS Number170848-34-7
Molecular FormulaC9H16INO4
Molecular Weight329.13 g/mol
InChIKeyUGZBFCCHLUWCQI-ZCFIWIBFSA-N
Physical StateSolid
ColorWhite to light yellow
These identification parameters provide essential information for researchers and chemists working with this compound .

Physical and Chemical Properties

The physical and chemical properties of Boc-3-iodo-D-alanine methyl ester determine its behavior in various experimental conditions and synthesis protocols:

PropertyValue
Melting Point55-59 °C
Boiling Point356.5±32.0 °C (Predicted)
Density1.551±0.06 g/cm³ (Predicted)
Recommended Storage Temperature2-8 °C
pKa10.44±0.46 (Predicted)
These properties play a crucial role in determining the compound's stability, solubility, and reactivity in different chemical environments . The high boiling point, for instance, indicates the compound's thermal stability, while the recommended storage temperature suggests potential sensitivity to prolonged exposure to higher temperatures.

Structural Features and Characteristics

The molecular structure of Boc-3-iodo-D-alanine methyl ester contains several key functional groups that contribute to its chemical behavior and utility in various applications.

Key Structural Elements

The compound features four primary functional groups that define its chemical properties:

  • A tert-butoxycarbonyl (Boc) group protecting the amino functionality

  • An iodine atom at the 3-position (beta-position) of the alanine backbone

  • A methyl ester group at the carboxyl terminus

  • The D-configuration at the alpha-carbon, which distinguishes it from its L-enantiomer
    These structural features collectively determine the compound's reactivity profile, particularly in nucleophilic substitution reactions and peptide coupling procedures.

Stereochemistry

Synthesis Methods

The synthesis of Boc-3-iodo-D-alanine methyl ester typically involves the modification of N-Boc-D-serine methyl ester through an iodination process.

Synthetic Route

The most common synthetic approach involves a multi-step procedure using Appel reaction conditions:

  • Preparation: Triphenylphosphine and imidazole are dissolved in dry dichloromethane

  • Iodination: Iodine is added at 0°C to create the reactive iodination complex

  • Addition of Starting Material: N-Boc-D-serine methyl ester is added in batches

  • Completion and Purification: The reaction mixture is stirred, quenched with acetic acid and sodium thiosulfate aqueous solution, and purified
    This synthetic methodology provides a reliable route to obtain the target compound with good yields and purity.

Reaction Conditions and Considerations

Several factors influence the success of the synthesis:

ParameterOptimal Condition
SolventDry dichloromethane
Temperature for Iodination0°C
Quenching AgentsAcetic acid, sodium thiosulfate
Purification MethodColumn chromatography
Maintaining anhydrous conditions during the reaction is crucial to prevent side reactions and maximize yield. The use of freshly distilled solvents and careful temperature control significantly impact the quality of the final product.

Applications in Chemical and Biological Research

Boc-3-iodo-D-alanine methyl ester serves as a versatile building block in various research domains, with particular significance in peptide chemistry and pharmaceutical development.

Peptide Synthesis

In peptide synthesis, this compound offers several advantages:

  • The Boc protecting group allows for orthogonal protection strategies in solid-phase peptide synthesis

  • The iodine at the beta position provides a reactive site for further modifications

  • The D-configuration introduces conformational constraints in peptide structures, potentially enhancing stability against enzymatic degradation
    These features make it particularly valuable for developing peptide-based drugs with improved pharmacokinetic properties.

Drug Development

The unique structure of Boc-3-iodo-D-alanine methyl ester contributes to its utility in pharmaceutical research:

  • The iodination at the beta position enhances pharmacological properties

  • It serves as a precursor for developing targeted drugs against diseases such as HIV or cancer

  • The D-configuration can improve metabolic stability of resulting drug molecules
    Studies have shown that incorporation of this modified amino acid into peptide-based drug candidates can significantly alter their biological activity and resistance to degradation in vivo.

Bioconjugation Applications

The compound is employed in bioconjugation techniques to:

  • Attach biomolecules such as proteins or antibodies

  • Develop targeted therapies with improved specificity

  • Create diagnostic tools with enhanced sensitivity
    These applications leverage the compound's reactive iodine group to form stable bonds with various biomolecules under mild conditions.

Research Findings and Biological Activity

Several research studies have investigated the potential of Boc-3-iodo-D-alanine methyl ester and its derivatives in various biological applications.

Antiviral Activities

Derivatives synthesized from Boc-3-iodo-D-alanine methyl ester have shown promising inhibitory activity against HIV proteases. The iodinated residue appears to interact favorably with hydrophobic pockets within the enzyme's active site, disrupting the viral replication process. This finding highlights the potential of this compound as a starting point for developing novel antiviral agents.

Structure-Activity Relationships

Studies exploring structure-activity relationships have revealed correlations between specific modifications of this compound and their biological effects:

ModificationObserved Biological Effect
Replacement of iodine with other halogensVaried inhibitory potency against proteases
Variation in ester groupAltered cell penetration and bioavailability
Modifications to Boc groupChanged stability in physiological conditions
These structure-activity relationships provide valuable guidance for the rational design of new therapeutic agents based on this scaffold.
ParameterRecommended Condition
Temperature2-8°C (refrigerated)
ContainerAirtight glass container
Light ExposureMinimize (store in amber container)
AtmosphereInert (preferably under nitrogen)
These conditions help prevent degradation through oxidation, hydrolysis, or thermal decomposition .

Stability Considerations

Several factors can affect the stability of this compound:

  • Moisture sensitivity: The Boc group and methyl ester are susceptible to hydrolysis

  • Potential for iodine loss under certain conditions, particularly at elevated temperatures

  • Sensitivity to strong acids, which can cleave the Boc protecting group

  • Possible racemization under strongly basic conditions Researchers should consider these stability issues when planning experiments involving this compound over extended periods.

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